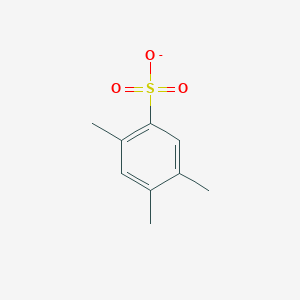![molecular formula C24H27NO5S B280700 4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, SR1664. The synthesis method of SR1664, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are discussed in
作用機序
SR1664 inhibits the activity of NF-κB by binding to a specific site on the protein. This binding prevents NF-κB from entering the nucleus of the cell and activating genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
SR1664 has been shown to have anti-inflammatory effects in several animal models of inflammation. It has also been shown to induce cell death in cancer cells. In addition, SR1664 has been shown to reduce the growth of tumors in animal models of cancer.
実験室実験の利点と制限
SR1664 has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to be stable in solution, which makes it suitable for use in cell culture experiments. However, one limitation of SR1664 is that it is not very soluble in water, which can make it difficult to administer in animal experiments.
将来の方向性
There are several future directions for research on SR1664. One area of research is to investigate the potential of SR1664 as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to investigate the potential of SR1664 as a treatment for cancer. Future research could also focus on improving the solubility of SR1664 to make it more suitable for use in animal experiments. Additionally, the development of more potent and selective inhibitors of NF-κB could be an area of future research.
In conclusion, SR1664 is a chemical compound that has shown potential for therapeutic applications due to its anti-inflammatory and anti-cancer properties. Its mechanism of action involves inhibition of the NF-κB protein, which plays a crucial role in immune responses and cell survival. While SR1664 has advantages for lab experiments, such as its small size and stability in solution, its low solubility in water is a limitation. Future research could focus on investigating the potential of SR1664 as a treatment for inflammatory diseases and cancer, improving its solubility, and developing more potent and selective inhibitors of NF-κB.
合成法
The synthesis of SR1664 involves several chemical reactions. The starting material is 2-methylbutan-2-ol, which is converted to 2-methylbutan-2-yl chloride. This compound is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine to form 8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-ol. The final step involves the reaction of 8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-ol with 4-aminobenzenesulfonamide to form SR1664.
科学的研究の応用
SR1664 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. SR1664 inhibits the activity of a protein called nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses and cell survival. Inhibition of NF-κB activity has been shown to reduce inflammation and promote cell death in cancer cells.
特性
分子式 |
C24H27NO5S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
4-[[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C24H27NO5S/c1-4-24(2,3)16-7-11-21-19(13-16)20-14-17(8-12-22(20)30-21)25-31(28,29)18-9-5-15(6-10-18)23(26)27/h5-6,8-10,12,14,16,25H,4,7,11,13H2,1-3H3,(H,26,27) |
InChIキー |
ZYJBKPQFTOMOSE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
正規SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)

![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



